molecular formula C6H6ClN3O2 B112793 5-Chloro-6-methyl-3-nitropyridin-2-amine CAS No. 56960-82-8

5-Chloro-6-methyl-3-nitropyridin-2-amine

Cat. No.: B112793
CAS No.: 56960-82-8
M. Wt: 187.58 g/mol
InChI Key: FRXAFHSNZJIEII-UHFFFAOYSA-N
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Description

5-Chloro-6-methyl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C6H6ClN3O2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 6th position, and a nitro group at the 3rd position. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methyl-3-nitropyridin-2-amine typically involves the nitration of 6-chloro-3-methylpyridine followed by amination. The nitration process can be carried out using nitric acid and sulfuric acid as reagents under controlled temperature conditions. The resulting nitro compound is then subjected to amination using ammonia or an amine under suitable conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methyl-3-nitropyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-6-methyl-3-nitropyridin-2-amine is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the production of agrochemicals, pharmaceuticals, and dyes.

Mechanism of Action

The mechanism of action of 5-Chloro-6-methyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atom and methyl group contribute to the compound’s stability and reactivity, influencing its interaction with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-6-methyl-3-nitropyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, particularly in the synthesis of novel compounds and the study of chemical reactivity .

Properties

IUPAC Name

5-chloro-6-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c1-3-4(7)2-5(10(11)12)6(8)9-3/h2H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXAFHSNZJIEII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)N)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482444
Record name 5-Chloro-6-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56960-82-8
Record name 5-Chloro-6-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To stirred conc H2SO4 (70 mL) at 0° C. was added 45 (6.0 g, 41.8 mmol) in portions. To the resulting dark brown solution was added dropwise 70% HNO3 (3.5 mL, 54 mmol) at 0° C. After the addition, the reaction mixture was stirred at 50° C. under N2 for 2.5 h, cooled to room temperature and poured into crushed ice (about 700 g). The mixture was basified to pH 9 by the addition of 40% aq. NaOH dropwise with stirring and cooling (ice-water bath). The precipitate was filtered, washed with water (4×100 mL) and MeOH (3×25 mL), and dried to give 5.28 g (67%) of 46 as a yellow powder, mp 214°-5° C. (lit. 214°-6° C., Cress et al., J. Org. Chem. 93-6 (1976)). 1H NMR (DMSO-d6) δ2.445 (s, 3H), 8.011 (bs, 2H), 8.340 (s, 1H).
Name
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
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reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
700 g
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reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
ice water
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0 (± 1) mol
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reactant
Reaction Step Five
Name
Quantity
70 mL
Type
solvent
Reaction Step Six
Name
Yield
67%

Synthesis routes and methods II

Procedure details

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